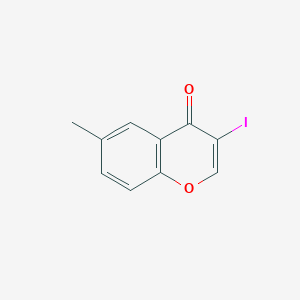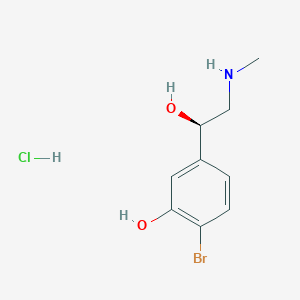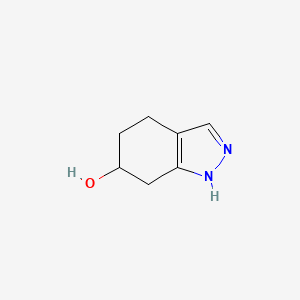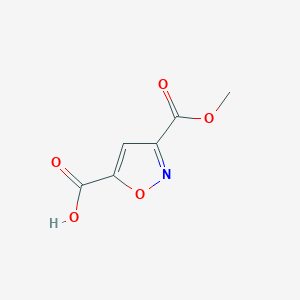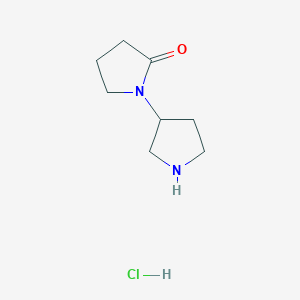
1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This process can be achieved through the cascade reactions of N-substituted piperidines .Molecular Structure Analysis
The molecular structure of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride is characterized by a pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .Wissenschaftliche Forschungsanwendungen
I have conducted a search on the scientific research applications of “1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride” and found information on related compounds that may share similar applications. Below is a comprehensive analysis focusing on six unique applications, each with a detailed section:
Synthesis of Alkaloids and β-Amino Acids
Pyrrolidin-2-ones, which are structurally related to the compound , are used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives. These compounds have significant biological activities and are important in pharmaceutical development .
Drug Discovery and Pharmacokinetic Profile Modification
Pyrrolidin derivatives are utilized in drug discovery for their ability to modify pharmacokinetic profiles. For example, pyrrolidin-1-yl benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs), optimizing the structure of previously reported pyrrolidine derivatives .
Antimicrobial Applications
Compounds containing pyrrolidinone structures have demonstrated antimicrobial effects against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans in a dose-dependent manner .
Synthesis of Diversely Functionalized Pyrrole Derivatives
Pyrrolidin-2-ones serve as versatile synthons in organic synthesis due to their rich reactivity. They are used to synthesize diversely functionalized pyrrole derivatives, which are valuable intermediates in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Biological Activities and Functional Properties
The structural motif of pyrrolidin-2-one is widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties. This suggests that “1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride” may also exhibit similar properties .
Receptor Activity Modulation
Related compounds have been tested for intrinsic activity at various adrenoreceptors, indicating potential applications in modulating receptor activities for therapeutic purposes .
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Therapeutics Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin
Zukünftige Richtungen
The pyrrolidine ring is a common structural motif widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . Therefore, the design of new pyrrolidine compounds with different biological profiles could be a promising direction for future research .
Wirkmechanismus
Target of Action
The primary targets of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The mode of action of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride Pyrrolidine derivatives are known to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
The specific biochemical pathways affected by 1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Pharmacokinetics
The ADME properties of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride The introduction of heteroatomic fragments in these molecules is a common practice in medicinal chemistry, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride Pyrrolidin-2-ones have been used in the synthesis of various alkaloids .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
1-pyrrolidin-3-ylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-2-1-5-10(8)7-3-4-9-6-7;/h7,9H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUOQWHEBYMMSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride | |
CAS RN |
1423027-65-9 |
Source


|
| Record name | 1-(pyrrolidin-3-yl)pyrrolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

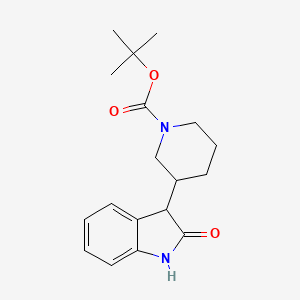
![tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate](/img/structure/B1376983.png)
![Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1376984.png)
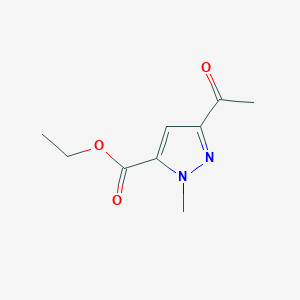
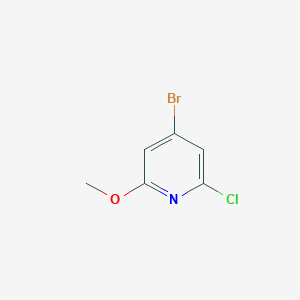
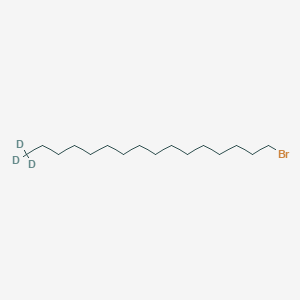
![2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B1376989.png)
![tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B1376994.png)

